Memantine-Galactose Adduct

Pharmaceutical impurity profiling HPLC-MS Reference standard characterization

The Memantine-Galactose Adduct (MGAL; molecular formula C₁₈H₃₁NO₅; MW 341.45 g/mol) is a process-related, non-chromophoric impurity formed when the primary amine of the NMDA receptor antagonist memantine undergoes a Maillard reaction (MR) with the galactose moiety of lactose, a commonly used tablet excipient. MGAL is one of four structurally characterized MR impurities detected during long-term stability studies of memantine tablets stored at 25 °C/60% RH, alongside the memantine-lactose adduct (ML), memantine-dimethylamino glycine adduct (DMAG), and memantine-glucose adduct (MGLU).

Molecular Formula C18H31NO5
Molecular Weight 341.4 g/mol
Cat. No. B13863771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMemantine-Galactose Adduct
Molecular FormulaC18H31NO5
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)CO)O)O)O)C
InChIInChI=1S/C18H31NO5/c1-16-3-10-4-17(2,7-16)9-18(5-10,8-16)19-15-14(23)13(22)12(21)11(6-20)24-15/h10-15,19-23H,3-9H2,1-2H3/t10?,11-,12+,13+,14-,15-,16+,17+,18?/m1/s1
InChIKeyDTKOOUFWRWMJGY-HJQCQNBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Memantine-Galactose Adduct (MGAL) – Analytical Reference Standard for Maillard Reaction Impurity Control in Memantine Drug Products


The Memantine-Galactose Adduct (MGAL; molecular formula C₁₈H₃₁NO₅; MW 341.45 g/mol) is a process-related, non-chromophoric impurity formed when the primary amine of the NMDA receptor antagonist memantine undergoes a Maillard reaction (MR) with the galactose moiety of lactose, a commonly used tablet excipient [1]. MGAL is one of four structurally characterized MR impurities detected during long-term stability studies of memantine tablets stored at 25 °C/60% RH, alongside the memantine-lactose adduct (ML), memantine-dimethylamino glycine adduct (DMAG), and memantine-glucose adduct (MGLU) [1]. As a reference standard, MGAL is supplied by multiple certified vendors for use in analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) regulatory submissions [2].

Why Generic Memantine Impurity Standards Cannot Substitute for Memantine-Galactose Adduct in Stability-Indicating Method Validation


In-class memantine impurities are not interchangeable as analytical reference standards because each Maillard reaction adduct possesses distinct molecular weight, stereochemistry, and chromatographic retention behavior. The memantine-galactose adduct (MGAL, MW 341.45) and memantine-glucose adduct (MGLU, MW 341.45) are structural isomers that co-elute unless proper chromatographic conditions are applied, while the memantine-lactose adduct (ML, MW 503.58) differs by an entire hexose unit (~162 Da) [1]. Regulatory guidance under ICH Q3B requires identification and quantification of each specified impurity at or above the identification threshold; substituting MGAL with a structurally non-identical impurity standard risks misidentification, inaccurate quantitation, and potential ANDA rejection [2]. The validated HPLC-CAD method achieves baseline resolution of all four MR impurities specifically when authentic, independently synthesized MGAL is used as the reference marker for the galactose-derived adduct peak [1].

Quantitative Differentiation Evidence for Memantine-Galactose Adduct vs. Closest In-Class Impurity Analogs


Molecular Weight Differentiation of MGAL (341.45 Da) Versus Memantine-Lactose Adduct (503.58 Da) Enables Unambiguous Mass Spectrometric Identification

The memantine-galactose adduct (MGAL) has a molecular weight of 341.45 g/mol (C₁₈H₃₁NO₅), which is 162.13 Da lower than the memantine-lactose adduct (ML, C₂₄H₄₁NO₁₀, MW 503.58 g/mol) [1]. This mass difference corresponds precisely to one hexose unit and permits unequivocal differentiation by mass spectrometry without relying solely on chromatographic retention time [1].

Pharmaceutical impurity profiling HPLC-MS Reference standard characterization

Chromatographic Resolution of MGAL from Its Structural Isomer MGLU Required for ICH-Compliant Impurity Profiling

MGAL (memantine-galactose adduct) and MGLU (memantine-glucose adduct) share the identical molecular formula C₁₈H₃₁NO₅ and molecular weight (341.45 g/mol) but differ in sugar stereochemistry [1]. The validated HPLC-CAD method employing a Synergy Hydro RP column (100 mm × 3 mm, 2.5 μm) with a mobile phase containing 0.6% (v/v) heptafluorobuturic acid (HFBA) achieves baseline separation of all four MR impurities, including the MGAL/MGLU isomer pair, a resolution not attainable with standard UV detection due to the absence of chromophores [1].

HPLC method validation Isomer separation CAD detection

Limit of Detection for MGAL (0.4–0.6 μg/mL) Using HPLC-CAD Matches Regulatory Sensitivity Requirements for Trace Impurity Quantification

The HPLC-CAD method validated by Rystov et al. demonstrates a limit of detection (LOD) of 0.4–0.6 μg/mL for all four non-chromophoric Maillard reaction impurities, including MGAL, corresponding to 0.02–0.03% of the memantine drug substance [1]. This sensitivity is achieved without derivatization, in contrast to UV-based methods that require pre-column derivatization with reagents such as 1-fluoro-2,4-dinitrobenzene and cannot detect MGAL directly [1].

Trace impurity analysis Method sensitivity Quality control

Formation Pathway Specificity: MGAL Originates Exclusively from the Galactose Moiety of Lactose Excipient, Distinct from ML, MGLU, and DMAG

During long-term stability studies of memantine tablets formulated with lactose at a <1:20 drug-to-lactose ratio (25 °C/60% RH), four MR impurities were identified and characterized by HPLC-MS: the memantine-lactose adduct (ML), memantine-dimethylamino glycine adduct (DMAG), memantine-galactose adduct (MGAL), and memantine-glucose adduct (MGLU) [1]. MGAL arises from the reaction of memantine with the galactose moiety released upon lactose hydrolysis, while MGLU derives from the glucose moiety and ML represents the intact lactose conjugate [1]. This pathway specificity means that the presence and relative abundance of MGAL provide direct evidence of the extent of lactose hydrolysis and subsequent Maillard reaction under specific formulation and storage conditions [1].

Maillard reaction Excipient compatibility Degradation pathway

High-Value Application Scenarios for Memantine-Galactose Adduct Reference Standard in Pharmaceutical Development and Quality Control


HPLC-CAD Method Development and Validation for Simultaneous Quantification of Maillard Reaction Impurities in Memantine Tablets

Analytical development laboratories require an authentic MGAL reference standard to establish system suitability parameters (retention time, resolution, peak symmetry) for the validated HPLC-CAD method described by Rystov et al. [1]. The method achieves baseline separation of MGAL from its structural isomer MGLU and from ML and DMAG, with an LOD of 0.4–0.6 μg/mL, and is directly transferable to QC environments for routine batch-release testing [1].

ANDA Regulatory Submission Support – Impurity Profiling and Specification Setting

For generic pharmaceutical companies filing ANDAs for memantine hydrochloride tablets, the MGAL reference standard is essential for generating impurity profile data that demonstrate equivalence to the reference listed drug (RLD) [1]. The validated method provides the sensitivity (0.02–0.03% of drug substance) required to meet ICH Q3B reporting, identification, and qualification thresholds, and the use of independently synthesized MGAL ensures regulatory acceptability of impurity peak assignments [1].

Excipient Compatibility and Forced Degradation Studies for Formulation Optimization

Formulation scientists evaluating alternative excipients to lactose (e.g., mannitol, microcrystalline cellulose) can use the MGAL reference standard to demonstrate that reformulated memantine tablets do not generate galactose-derived Maillard impurities under accelerated stability conditions [1]. The absence of MGAL in stability samples provides direct evidence of successful mitigation of the Maillard degradation pathway, which is a key risk factor in lactose-containing solid dosage forms [1].

Root-Cause Investigation of Out-of-Specification (OOS) Results in Commercial Memantine Batches

When a memantine tablet batch exhibits an unknown impurity peak during routine QC testing, the MGAL reference standard enables rapid identification by retention time matching and spike-recovery analysis using the HPLC-CAD method [1]. The ability to distinguish MGAL from MGLU and ML is critical for determining whether the OOS result originates from a specific excipient lot, a manufacturing process deviation, or a storage condition excursion, thereby guiding corrective and preventive action (CAPA) [1].

Quote Request

Request a Quote for Memantine-Galactose Adduct

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.